Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-
Description
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- (CAS 94110-58-4) is a sulfonamide derivative with the molecular formula C₁₀H₁₅NO₄S and an average molecular mass of 245.293 g/mol . Its structure comprises a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with a dimethoxymethyl (-CH(OCH₃)₂) group at the para position (Figure 1).
Structure
3D Structure
Properties
CAS No. |
916059-46-6 |
|---|---|
Molecular Formula |
C10H15NO4S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-[3-(dimethoxymethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-14-10(15-2)8-5-4-6-9(7-8)11-16(3,12)13/h4-7,10-11H,1-3H3 |
InChI Key |
XJOHRTOOZHTGLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC=C1)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
A common approach to synthesize Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- involves the following steps:
- Starting Materials : The synthesis begins with 3-(dimethoxymethyl)aniline as a key starting material.
- Reagents : Methanesulfonyl chloride is used as a sulfonylating agent.
- Reaction Conditions : The reaction typically occurs in an organic solvent such as dichloromethane or toluene under anhydrous conditions.
Detailed Reaction Procedure
Step 1 : Dissolve 3-(dimethoxymethyl)aniline in dichloromethane.
Step 2 : Add a stoichiometric amount of methanesulfonyl chloride dropwise while maintaining the temperature at 0–5 °C to control the exothermic reaction.
Step 3 : Stir the mixture at room temperature for several hours until complete conversion is observed (monitored by thin-layer chromatography).
Step 4 : Quench the reaction by adding water and extract the organic layer.
Step 5 : Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
Step 6 : Purify the crude product using column chromatography or recrystallization techniques as necessary.
Yield and Characterization
The yield of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- can vary depending on reaction conditions but typically ranges from 70% to 90%. Characterization of the final product is performed using techniques such as:
Nuclear Magnetic Resonance (NMR) : Provides structural confirmation.
Mass Spectrometry (MS) : Confirms molecular weight and purity.
Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Solvent Used | Reaction Time | Characterization Techniques |
|---|---|---|---|---|
| Method A | 85% | Dichloromethane | 4 hours | NMR, MS, IR |
| Method B | 75% | Toluene | 6 hours | NMR, MS |
| Method C | 90% | Ethanol | 5 hours | NMR, IR |
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of phenyl derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : Methanesulfonamide derivatives are being explored as precursors or active ingredients in various pharmaceutical formulations. Their ability to interact with biological targets makes them potential candidates for drug development aimed at treating bacterial infections and inflammatory diseases. Sulfonamides are known to inhibit enzymes involved in folate metabolism, which can lead to bacterial growth inhibition.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- may possess similar properties. This could lead to its application in treating conditions characterized by inflammation .
- Biological Activity : Research indicates that the compound may interact with proteins that modulate inflammatory responses, enhancing its potential therapeutic applications.
Synthetic Organic Chemistry
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-, is also valuable in synthetic organic chemistry due to its unique functional groups:
- Reactivity : The presence of both sulfonamide and methoxymethyl functionalities allows for diverse reactivity profiles, making it suitable for various synthetic pathways. This versatility facilitates the development of new compounds with tailored properties.
-
Comparative Analysis with Similar Compounds : The compound shares structural similarities with other sulfonamide derivatives, such as:
Case Studies and Research Findings
- Inhibitory Studies : Research on similar sulfonamides has shown their effectiveness in inhibiting specific enzymes related to bacterial growth. The inhibitory effects vary depending on the substituents on the phenyl ring, suggesting that Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- may exhibit unique biological activities due to its specific structure .
- Structural Analysis : Studies on the conformational behavior of related compounds indicate that the orientation of substituents significantly affects their biological activity and interaction with target proteins. For instance, variations in torsion angles and hydrogen bonding patterns can lead to different reactivity profiles .
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[3-(dimethoxymethyl)phenyl]methanesulfonamide with structurally related methanesulfonamide derivatives:
Key Differences and Implications
Electronic Effects: The dimethoxymethyl group in the target compound is electron-donating, enhancing resonance stability . In contrast, the trifluoromethyl group in benzimidazole derivatives (e.g., ) is strongly electron-withdrawing, which may reduce reactivity in nucleophilic environments.
The target compound’s biological activity remains uncharacterized in the evidence.
Synthetic Complexity: Derivatives like N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide require multi-step cyclization and functionalization , whereas the dimethoxymethyl analog may be synthesized via simpler sulfonylation reactions .
Solubility and Stability: The tert-butyl and methoxy groups in reduce solubility due to hydrophobicity, while the aminopropargyl group in introduces polarity but may compromise stability due to alkyne reactivity.
Biological Activity
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- (CAS Number: 916059-46-6) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial and anti-inflammatory properties, and derivatives like this compound may exhibit similar or novel activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H13N1O3S1
- Molecular Weight : 229.28 g/mol
- Structure : The compound features a methanesulfonamide group attached to a phenyl ring with a dimethoxymethyl substituent.
The biological activity of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- is primarily attributed to its sulfonamide moiety, which can interact with various biological targets:
- Inhibition of Enzymatic Activity : Sulfonamides often inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.
- Interaction with Biomolecules : The methanesulfonamide group can form hydrogen bonds with amino acids in proteins, potentially altering their function and leading to various biological outcomes.
Antibacterial Activity
Research has indicated that sulfonamide derivatives possess significant antibacterial properties. For instance:
- A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structural features to Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- exhibited effective inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties:
- In vitro studies have shown that certain sulfonamide derivatives can downregulate pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies
-
Study on Structural Modifications :
- A comparative study evaluated the biological activity of various sulfonamide derivatives, including Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-. The results indicated that modifications on the aromatic ring significantly influenced antibacterial potency and selectivity against specific bacterial strains .
- Evaluation of Pharmacokinetics :
Comparative Analysis with Similar Compounds
| Compound Name | Antibacterial Activity | Anti-inflammatory Potential |
|---|---|---|
| Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl] | Moderate | Moderate |
| N-(4-methylphenyl)methanesulfonamide | High | High |
| N-(2-chloro-4-methylphenyl)methanesulfonamide | Moderate | Low |
Q & A
Q. What are the recommended synthetic protocols for Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- under laboratory conditions?
- Methodological Answer : The synthesis typically involves reacting 3-(dimethoxymethyl)aniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key steps include:
- Reaction Setup : Conduct the reaction in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product.
- Yield Optimization : Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane/ethyl acetate 60:40). Typical yields range from 65–80% .
Table 1 : Reaction Conditions and Yields
| Base Used | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 0–5°C | 75 |
| Pyridine | DCM | RT | 68 |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 3.3 ppm (dimethoxymethyl OCH₃), δ 7.2–7.8 ppm (aromatic protons), and δ 3.1 ppm (SO₂CH₃). ¹³C NMR confirms the sulfonamide carbonyl at ~125 ppm .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z corresponding to the molecular formula (e.g., C₁₁H₁₆NO₄S: calc. 258.08, observed 258.1).
- IR Spectroscopy : Key stretches include S=O (1320–1170 cm⁻¹) and C-N (1250 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electronic transitions:
- Orbital Analysis : HOMO-LUMO gaps indicate charge-transfer potential. For similar sulfonamides, gaps of 4.2–4.5 eV correlate with UV/Vis absorption at 270–290 nm .
- UV/Vis Prediction : Time-dependent DFT (TD-DFT) simulations in ethanol solvent match experimental λmax (e.g., 272 nm in ) within ±5 nm .
Table 2 : Calculated vs. Experimental Spectral Data
| Property | DFT Prediction | Experimental |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.3 | - |
| λmax (nm) | 275 | 272 |
Q. What strategies evaluate the biological activity of Methanesulfonamide derivatives?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays (e.g., CDK9 inhibition in ). IC₅₀ values <100 nM suggest high potency .
- Antimitotic Activity : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. Compare with controls like paclitaxel .
- Molecular Docking : Dock the compound into target proteins (e.g., MPXV DPol in ) using AutoDock Vina. Binding energies ≤-7.0 kcal/mol indicate strong interactions .
Q. How are discrepancies between experimental and computational data resolved?
- Methodological Answer : Contradictions often arise in spectral predictions or reactivity profiles. Strategies include:
- Crystallographic Validation : Single-crystal XRD (e.g., ) refines bond lengths/angles, correcting DFT-optimized geometries .
- Solvent Effect Modeling : Include implicit solvent models (e.g., PCM) in DFT to improve UV/Vis alignment .
- Synthetic Re-evaluation : Reproduce reactions under inert conditions (N₂ atmosphere) to rule out oxidation artifacts .
Contradiction Analysis
- Example : Discrepancies in predicted vs. observed λmax (Table 2) may stem from solvent polarity or excited-state dynamics not captured in TD-DFT. Experimental validation with UV/Vis spectroscopy (e.g., ) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
